

Application Note: Quantitative Western Blot Analysis of GPX4 Expression Following Piperazine Erastin Treatment

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Compound of Interest

Compound Name: Piperazine Erastin

Cat. No.: B610113

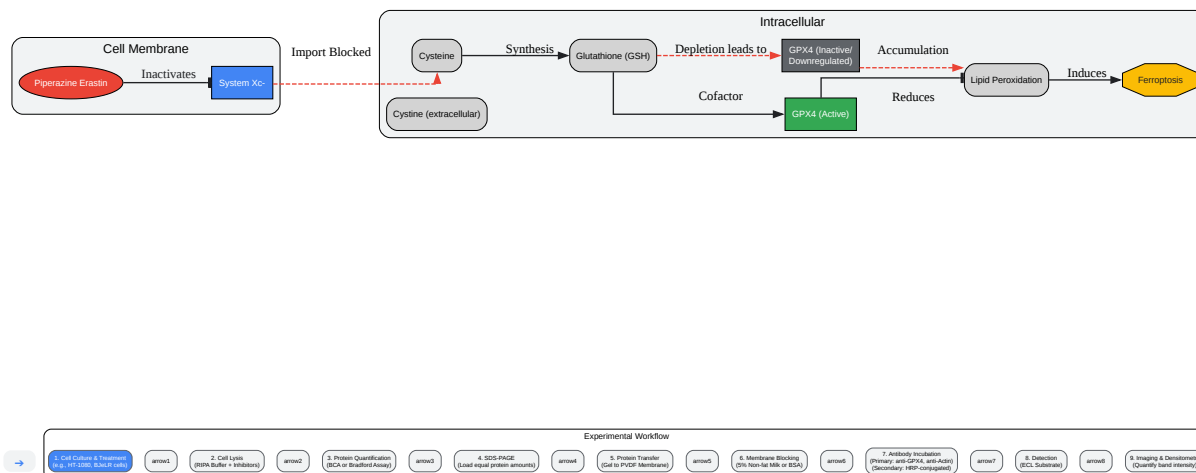
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Audience: Researchers, scientists, and drug development professionals.

Abstract: Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1] Glutathione Peroxidase 4 (GPX4) is a central negative regulator of ferroptosis, functioning to reduce lipid hydroperoxides to non-toxic lipid alcohols.[2] **Piperazine Erastin**, a potent analog of Erastin, is a well-known inducer of ferroptosis.[3][4] Its mechanism involves the inhibition of the cystine/glutamate antiporter System Xc-, which leads to the depletion of intracellular cysteine, subsequent depletion of glutathione (GSH), and ultimately the inactivation and decreased expression of GPX4. This application note provides a detailed protocol for treating cells with **Piperazine Erastin** and quantifying the resulting changes in GPX4 protein expression using Western blotting.

Signaling Pathway and Mechanism of Action

Piperazine Erastin induces ferroptosis by targeting the System Xc- transporter. This inhibition blocks the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion leads to the inactivation of the selenoenzyme GPX4. With GPX4 activity diminished, lipid reactive oxygen species (ROS) accumulate, leading to extensive lipid peroxidation and ultimately, cell death by ferroptosis. Studies have demonstrated that treatment with Erastin analogs can lead to a marked decrease in GPX4 protein expression levels.



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